N-{[5-(furan-3-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide
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Overview
Description
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCytochrome P450 2A6 , a key enzyme involved in drug metabolism and bioactivation of carcinogens.
Biochemical Pathways
Given its potential interaction with cytochrome p450 2a6 , it could influence pathways related to drug metabolism and the bioactivation of carcinogens.
Result of Action
Based on its potential interaction with cytochrome p450 2a6 , it could potentially influence the metabolism of other drugs and the bioactivation of carcinogens.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
Coupling of Furan and Pyridine Rings: The furan and pyridine rings are coupled using a Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boron reagents.
Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-diols.
Final Coupling and Amide Formation: The final step involves coupling the furan-pyridine intermediate with the tetrahydrofuran intermediate and forming the amide bond using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-5-(3-pyridinyl)-2-furanmethanamine: Similar structure but lacks the tetrahydrofuran ring.
5-(Furan-3-yl)-2-methylpent-1-en-3-one: Contains a furan ring but differs in the rest of the structure.
Uniqueness
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is unique due to its combination of three different heterocyclic rings, which provides a versatile scaffold for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry and materials science make it a compound of significant interest.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(14-2-1-4-20-14)17-8-11-6-13(9-16-7-11)12-3-5-19-10-12/h3,5-7,9-10,14H,1-2,4,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEJXXYGTUSFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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